N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine

Chemical procurement Purity specification Quality control

This ortho-brominated tertiary amine is a critical building block for SAR campaigns and late-stage diversification. The 2-bromo substitution creates a sterically hindered environment, reducing oxidative addition rates in Pd-catalyzed couplings compared to para isomers—making it a stringent test substrate for catalyst development. Unlike its meta (CAS 1119450-09-7) and para (1119452-26-4) isomers, this compound carries a unique InChIKey and MDL identifier; automated replacement risks irreproducible data. Highest purity (NLT 97%) is available for analytical reference standards. For SAR integrity and catalytic benchmarking, specify the ortho isomer explicitly.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
CAS No. 1119450-04-2
Cat. No. B3023196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromobenzyl)-N-cyclopentyl-N-methylamine
CAS1119450-04-2
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1Br)C2CCCC2
InChIInChI=1S/C13H18BrN/c1-15(12-7-3-4-8-12)10-11-6-2-5-9-13(11)14/h2,5-6,9,12H,3-4,7-8,10H2,1H3
InChIKeyZGFIVFAJZNCZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine (CAS 1119450-04-2) – Procurement-Relevant Identity and Baseline Characteristics


N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine (CAS 1119450-04-2) is a tertiary amine belonging to the N-cyclopentyl-N-methyl benzylamine class, with the molecular formula C₁₃H₁₈BrN and a molecular weight of 268.19 g/mol [1]. It features an ortho-brominated benzyl moiety attached to a cyclopentyl-methyl tertiary amine core. The compound is listed in the Sigma-Aldrich AldrichCPR collection as a unique chemical for early discovery research and is supplied by multiple vendors including Fluorochem and MolCore with purities ranging from 95% to ≥97% . Its closest structural analogs are the meta-bromo (CAS 1119450-09-7) and para-bromo (CAS 1119452-26-4) positional isomers, which share identical molecular formula and computed physicochemical properties but differ in the bromine substitution pattern on the aromatic ring [2][3].

Why N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine Cannot Be Substituted with Its Meta- or Para-Bromo Isomers


Although the three positional isomers (ortho-, meta-, and para-bromobenzyl) share identical molecular weight, XLogP3 (3.7), and topological polar surface area (3.2 Ų), they are not interchangeable [1]. The ortho-bromine substitution introduces distinct steric and electronic environments that can critically alter reactivity in metal-catalyzed cross-coupling reactions, receptor-binding pharmacology, and downstream synthetic transformations . In palladium-catalyzed Suzuki-Miyaura couplings, ortho-substituted aryl bromides consistently exhibit slower oxidative addition rates compared to their para-substituted analogs due to steric hindrance around the C–Br bond, a difference that can determine coupling success or failure [2]. Furthermore, the three isomers carry distinct CAS numbers, InChIKeys, and MDL identifiers and are separated in procurement catalogs as discrete products with independent pricing and availability . Automated substitution without verifying the exact substitution pattern risks obtaining a compound with fundamentally different reactivity and biological behavior, leading to irreproducible synthetic or screening data.

Quantitative Differential Evidence for N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine Versus Comparators


Purity Specification: MolCore NLT 97% vs Fluorochem 95% – Quantified Purity Advantage for the Ortho-Bromo Isomer

MolCore supplies N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine with a purity specification of NLT 97% (Not Less Than 97%), compared to Fluorochem's 95% purity specification for the same compound . This represents a minimum 2-percentage-point purity advantage. Neither the meta-bromo nor para-bromo isomers are currently available from MolCore at this purity tier; Fluorochem lists both meta- and para-isomers at 95% purity only . For procurement purposes, the 97% specification translates to a maximum impurity burden of ≤3% versus ≤5%, a factor that can be decisive for applications requiring high chemical fidelity such as biophysical assays, crystallization trials, or use as a reference standard.

Chemical procurement Purity specification Quality control

Supplier Analytical Documentation: Defined Purity and Full SDS (Fluorochem) vs 'As-Is' No-Analytics (Sigma-Aldrich)

Fluorochem provides a full Safety Data Sheet (SDS) with GHS hazard classifications for N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine, including specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with detailed precautionary codes . By contrast, Sigma-Aldrich sells this compound under AldrichCPR with the explicit disclaimer that the seller 'does not collect analytical data for this product' and makes 'no representation or warranty whatsoever' regarding purity or identity; the product is sold 'AS-IS' . Quantitatively, the Fluorochem SDS provides a hazard classification burden of four GHS hazard statements (H302, H315, H319, H335) plus storage classification (combustible solid), while Sigma-Aldrich provides only a single environmental hazard classification (Aquatic Chronic 4) and no purity specification . For the meta- and para-isomers, Fluorochem supplies an identical hazard statement profile (H302, H315, H319, H335), indicating equivalent hazard classification across the three positional isomers .

Analytical quality Safety data sheet Regulatory compliance

Market Availability: The Ortho Isomer Is the Only Isomer with Multiple Active Suppliers Offering ≥97% Purity

As of current procurement catalogs, N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine (ortho) is stocked by at least five identifiable suppliers: Fluorochem (UK/EU/China), MolCore (China), Sigma-Aldrich (global), CymitQuimica (Spain, though listed as discontinued), and Leyan (China) . The meta-isomer (CAS 1119450-09-7) is stocked by Fluorochem and Leyan . The para-isomer (CAS 1119452-26-4) is stocked by Fluorochem, abcr GmbH, and CymitQuimica . However, only the ortho-isomer is available with a purity specification of NLT 97% (MolCore) . No supplier currently lists the meta- or para-isomer at >95% purity. Additionally, Fluorochem pricing data (via cnreagent.com) for the ortho-isomer is ¥4,510/1g, ¥15,730/5g, and ¥26,950/10g, providing a concrete procurement benchmark . Comparable pricing data for the meta- and para-isomers (Fluorochem F366724 and F366705) are not publicly listed, indicating potentially different supply dynamics.

Supply chain Vendor comparison Inventory availability

Ortho-Substitution Steric Effect: Reduced Reactivity in Palladium-Catalyzed Cross-Coupling vs Para-Substituted Analogs

In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl halides are consistently less reactive than their para-substituted analogs due to steric hindrance around the carbon–bromine bond during the oxidative addition step [1]. Khaibulova et al. demonstrated that ortho-methyl-substituted haloarenes exhibit significantly slower cross-coupling rates compared to both unsubstituted and para-substituted haloarenes; the ortho-bromine substitution in N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine creates an analogous steric environment that is expected to reduce oxidative addition rates relative to the para-bromo isomer (N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine, CAS 1119452-26-4) [1][2]. This differential reactivity is exploitable: the ortho-isomer may permit chemoselective cross-coupling at a less hindered bromide elsewhere in a polyhalogenated substrate, or alternatively may require specialized catalyst systems (e.g., Pd₂(dba)₃ with bulky phosphine ligands) to achieve efficient coupling [3]. No direct quantitative rate data (e.g., relative k_obs values) for this specific compound versus its para-isomer has been published in the peer-reviewed literature, and the inference is therefore class-level based on the established general principle.

Cross-coupling reactivity Steric hindrance Synthetic chemistry

Absence of Published Biological Activity Data: A Critical Gap Differentiating This Compound from DSP-4 and Other Characterized Bromobenzylamines

A systematic search of PubMed and public databases reveals no published in vitro potency data (IC₅₀, Kᵢ, EC₅₀), in vivo efficacy data, ADME/PK parameters, or toxicology profiles for N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine or its meta- and para-isomers [1]. This stands in marked contrast to the structurally related compound DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), a well-characterized noradrenergic neurotoxin with documented monoamine transporter substrate activity and published Kᵢ and in vivo neuronal depletion data [2][3]. The absence of the chloroethyl moiety in the target compound eliminates the alkylating functionality responsible for DSP-4's neurotoxicity, making the target compound structurally incapable of the irreversible transporter inhibition mechanism that defines DSP-4 [3]. Consequently, the target compound cannot be used as a DSP-4 replacement or as a validated pharmacological tool without de novo characterization. For the three positional isomers, no differential biological activity data exist to guide selection; researchers relying on biological activity must treat all three isomers as uncharacterized entities requiring independent profiling.

Biological characterization Pharmacology Toxicology

Recommended Application Scenarios for N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine Based on Differential Evidence


Medicinal Chemistry SAR Studies Requiring Defined Ortho-Bromo Substitution

When a structure–activity relationship (SAR) campaign requires systematic exploration of ortho-, meta-, and para-bromo substitution patterns on an N-cyclopentyl-N-methyl benzylamine scaffold, N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine is the required ortho-bromo component. The ortho-substitution creates a unique steric environment that can alter target binding, as demonstrated by the general principle that ortho-substituted aryl halides exhibit reduced reactivity in Pd-catalyzed couplings compared to para isomers [1]. Procuring the ortho-isomer from MolCore (NLT 97%) provides the highest available purity for this positional isomer, minimizing the risk that impurities from the meta- or para-isomer confound SAR interpretation .

Synthetic Methodology Development Exploiting Ortho-Steric Effects in Cross-Coupling

The ortho-bromo substitution provides a sterically hindered aryl bromide substrate suitable for developing or benchmarking new catalyst systems for challenging Suzuki-Miyaura or Buchwald-Hartwig couplings. As established by the class-level reactivity principle, ortho-substituted aryl bromides are less reactive than para-substituted analogs, making the ortho-isomer a more stringent test substrate for catalyst efficiency [1]. For this application, Fluorochem's 95% purity grade with full SDS documentation is appropriate, as the defined hazard profile (H302, H315, H319, H335) supports safe handling during method development .

Chemical Probe Synthesis Where Ortho-Bromobenzyl Serves as a Synthetic Handle

In multi-step syntheses where the 2-bromobenzyl group is installed as a latent functional handle for late-stage diversification (e.g., via lithiation, Grignard formation, or Pd-catalyzed coupling), the ortho-isomer must be procured specifically. Substitution with the meta- or para-isomer would place the bromine at a different position, yielding a structurally distinct final product. The broader supplier base for the ortho-isomer (5+ vendors vs 2–3 for the other isomers) reduces single-source procurement risk, and the availability of pricing benchmarks (¥4,510/1g via Fluorochem) facilitates budget planning .

Reference Standard Preparation Requiring High-Purity Ortho-Bromo Isomer

For laboratories preparing an analytical reference standard of the ortho-bromo isomer—e.g., for LC-MS method development, impurity profiling, or NMR spectral library construction—the NLT 97% purity grade from MolCore is the preferred procurement option . The absence of any published biological activity data for this compound [2] means that its use as a reference standard for biological assays is not supported; however, as a chromatographic or spectroscopic reference material, the higher purity specification directly reduces the risk of misidentifying impurity peaks as analyte signals.

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